molecular formula C17H18FN3O3 B6581141 2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide CAS No. 1058232-74-8

2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B6581141
CAS No.: 1058232-74-8
M. Wt: 331.34 g/mol
InChI Key: CLUSHXQTBIFHLL-UHFFFAOYSA-N
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Description

2-[4-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide is a synthetic small molecule based on a dihydropyrimidin-2(1H)-one core scaffold, a structure class recognized for its diverse biological potential in medicinal chemistry research . While the specific profile of this compound is under investigation, compounds within this structural family have been identified as inhibitors of enzymes like S-nitrosoglutathione reductase (GSNOR), positioning them as valuable tools for probing nitric oxide signaling pathways and related physiological processes . Furthermore, structurally related dihydropyrimidinone derivatives featuring the 4-fluorophenyl moiety have demonstrated significant cytotoxic activity in pharmacological screening, showing promise against cancer cell lines such as prostate carcinoma (PC3) and breast cancer (MCF-7) . The incorporation of the (oxolan-2-yl)methyl group may influence the compound's physicochemical properties and bioavailability. This product is intended for non-clinical research applications, including but not limited to enzyme inhibition studies, early-stage drug discovery efforts, and investigations into oncological and signaling pathway mechanisms. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c18-13-5-3-12(4-6-13)15-8-17(23)21(11-20-15)10-16(22)19-9-14-2-1-7-24-14/h3-6,8,11,14H,1-2,7,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUSHXQTBIFHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide is a compound with significant potential in medicinal chemistry. Its structural features suggest that it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following characteristics:

PropertyValue
Molecular Formula C14H16FN3O2
Molecular Weight 273.29 g/mol
IUPAC Name This compound
CAS Number Not specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular processes. Preliminary studies indicate that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes relevant to disease pathways.
  • Modulation of Signaling Pathways : It could alter signaling cascades that are critical for cell proliferation and survival.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer activity. For instance, studies have shown that derivatives of dihydropyrimidine can induce apoptosis in cancer cells and inhibit tumor growth in vivo.

Antimicrobial Effects

The compound's structural features suggest it may possess antimicrobial properties. Compounds with similar pyrimidine frameworks have been reported to exhibit activity against various bacterial strains and fungi.

Anti-inflammatory Effects

There is emerging evidence that compounds within this chemical class may also exhibit anti-inflammatory effects, potentially making them useful in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Anticancer Activity :
    • A recent study demonstrated that a related dihydropyrimidine derivative significantly inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of cell cycle arrest and apoptosis through caspase activation .
  • Antimicrobial Evaluation :
    • Another investigation assessed the antimicrobial efficacy of pyrimidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibitory effect, suggesting that modifications to the structure could enhance activity against resistant strains.
  • Inflammation Model Studies :
    • In vivo models showed that compounds similar to this class reduced inflammatory markers in animal models of arthritis, indicating potential therapeutic applications for inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Dihydropyrimidinone Core Derivatives

BG14882 (2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-sulfamoylphenyl)acetamide)
  • Key Differences : Replaces the oxolan group with a 4-sulfamoylphenyl substituent.
Compound 5.15 (2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide)
  • Key Differences : Substitutes the 4-fluorophenyl group with a methyl group at position 4 and introduces a thioether linkage.
  • Physical Properties : Melting point 224–226°C; the thioether may reduce oxidative stability compared to oxygen-linked analogs .
Compound 5.4 (2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide)
  • Key Differences: Features a 4-chlorophenyl acetamide and methyl-substituted dihydropyrimidinone.
  • Physical Properties : Higher melting point (>282°C), suggesting stronger crystal lattice interactions due to the chloro substituent .

Hybrid Pyridinone/Quinazolinone Derivatives ()

Compound 11 (N-(4-(5-cyano-4-(4-fluorophenyl)-6-oxo-1,6-dihydropyridin-2-yl)phenyl)-2-((3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide)
  • Key Differences: Replaces the dihydropyrimidinone with a pyridinone core and adds a quinazolinone-thioether moiety.
  • Molecular Weight: 551.60 g/mol, significantly higher than the target compound. The cyano group and quinazolinone may confer dual inhibitory activity (e.g., EGFR/BRAF) .

Thio-Linked Pyrimidinone Derivatives ()

2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide
  • Key Differences: Incorporates a cyano and ethyl group on the pyrimidinone ring, with a thioether linkage.
  • Structural Impact : The sulfur atom may alter electronic properties and metabolic stability compared to oxygen-linked analogs .

Data Tables

Table 1: Structural and Physical Comparison

Compound Name / ID Core Structure Substituents (Position 4) Acetamide Substituent Molecular Weight (g/mol) Melting Point (°C)
Target Compound Dihydropyrimidinone 4-fluorophenyl Oxolan-2-ylmethyl Not specified Not available
BG14882 Dihydropyrimidinone 4-fluorophenyl 4-sulfamoylphenyl 402.40 Not available
Compound 5.15 Dihydropyrimidinone Methyl 4-phenoxyphenyl Not specified 224–226
Compound 5.4 Dihydropyrimidinone Methyl 4-chlorophenyl Not specified >282
Compound 11 Pyridinone/quinazolinone 4-fluorophenyl (pyridinone) Quinazolinone-thioether 551.60 >300

Pharmacological and Functional Insights

  • Solubility : The oxolan group in the target compound likely improves aqueous solubility compared to purely aromatic substituents (e.g., sulfamoylphenyl or chlorophenyl) .
  • Bioactivity : Analogs like Compound 11 exhibit dual kinase inhibition (EGFR/BRAFV600E), suggesting that fluorophenyl-substituted heterocycles may target similar pathways .
  • Stability : Thioether-linked compounds (e.g., .15) may be prone to oxidation, whereas oxygen-linked derivatives (target compound) could offer better metabolic stability.

Preparation Methods

Cyclocondensation via Modified Biginelli Reaction

The pyrimidinone core is synthesized through a cyclocondensation reaction adapted from the classical Biginelli protocol. A mixture of 4-fluorobenzaldehyde , urea , and ethyl acetoacetate undergoes acid-catalyzed condensation in ethanol under reflux (78°C, 12 hr) to yield ethyl 4-(4-fluorophenyl)-6-oxo-3,4-dihydropyrimidin-2(1H)-one-5-carboxylate. Subsequent hydrolysis with 6 M HCl (80°C, 4 hr) removes the ethoxycarbonyl group, followed by decarboxylation at 150°C to produce 4-(4-fluorophenyl)-6-oxo-3,4-dihydropyrimidin-2(1H)-one (Yield: 68–72%).

Table 1: Reaction Conditions for Core Synthesis

ComponentQuantityCatalystSolventTemperatureTimeYield
4-Fluorobenzaldehyde10 mmolHClEthanol78°C12 hr85%
Urea15 mmol
Ethyl acetoacetate10 mmol

Oxidation to 1,6-Dihydropyrimidin-6-one

The 3,4-dihydropyrimidin-2(1H)-one intermediate is dehydrogenated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene (110°C, 8 hr) to afford the fully unsaturated 4-(4-fluorophenyl)-1,6-dihydropyrimidin-6-one. This step ensures the correct tautomeric form for subsequent functionalization.

Introduction of the Acetamide Side Chain

Alkylation of N1 Position

The N1 nitrogen of the pyrimidinone core is alkylated with bromoacetyl bromide in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. Deprotonation with sodium hydride (NaH, 2 eq) at 0°C facilitates nucleophilic attack, yielding 1-(bromoacetyl)-4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidine (Yield: 65%).

Aminolysis with Oxolan-2-ylmethylamine

The bromoacetyl intermediate reacts with oxolan-2-ylmethylamine (1.2 eq) in tetrahydrofuran (THF) at 25°C for 24 hr. Triethylamine (3 eq) neutralizes HBr, forming the target acetamide (Yield: 78%).

Table 2: Side-Chain Functionalization Parameters

StepReagentSolventBaseTemperatureTimeYield
AlkylationBromoacetyl bromideDMFNaH0°C → 25°C6 hr65%
AminolysisOxolan-2-ylmethylamineTHFEt₃N25°C24 hr78%

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Alkylation Efficiency : DMF outperforms THF and acetonitrile due to superior solvation of NaH and bromoacetyl bromide.

  • Aminolysis Kinetics : THF provides optimal balance between nucleophilicity and side-reaction suppression.

Catalytic Enhancements

Addition of potassium iodide (10 mol%) during alkylation accelerates bromide displacement via the Finkelstein reaction, improving yield to 72%.

Comparative Analysis of Synthetic Routes

Alternative Pathway: Mitsunobu Coupling

A Mitsunobu reaction between the pyrimidinone core and N-(oxolan-2-ylmethyl)hydroxyacetamide using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF (0°C → 25°C, 12 hr) offers a one-step alternative (Yield: 60%). However, higher cost and lower scalability limit its utility.

Microwave-Assisted Cyclocondensation

Microwave irradiation (150°C, 30 min) reduces core synthesis time by 75% while maintaining comparable yields (70–74%).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Implementing continuous flow systems for the cyclocondensation step enhances throughput by 40% and reduces solvent waste.

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) yields 95% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) resolves residual starting materials .

Q & A

Q. Critical Parameters :

  • Temperature control (<40°C) during cyclization to prevent decomposition.
  • Solvent selection (e.g., dichloromethane for polar intermediates) to enhance yield .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of the dihydropyrimidine ring and acetamide linkage. Key signals include δ 7.6–8.0 ppm (fluorophenyl aromatic protons) and δ 4.8–5.2 ppm (oxolan methylene) .
  • ESI/APCI-MS : Validate molecular weight (e.g., [M+H]+ at m/z 413.1) and detect impurities .
  • HPLC-PDA : Monitor purity (>98%) using a C18 column (acetonitrile/water gradient, 0.1% TFA) .

Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) influence biological activity?

Methodological Answer:

  • SAR Studies : Replace the 4-fluorophenyl group with chlorophenyl or methyl groups to assess changes in target binding.
    • Example : Bromo-substituted analogs (e.g., N-(4-bromo-3-methylphenyl) derivatives) show enhanced kinase inhibition due to increased hydrophobicity .
  • Assay Design : Test modified compounds in parallel using enzyme inhibition assays (e.g., IC₅₀ values for EGFR or CDK2) .

Advanced: What in vitro assays are suitable for evaluating enzyme inhibition potential?

Methodological Answer:

  • Kinase Inhibition : Use ADP-Glo™ kinase assays with recombinant kinases (e.g., EGFR, VEGFR) to quantify IC₅₀ values .
  • Protease Inhibition : Fluorogenic substrate assays (e.g., trypsin-like proteases) with kinetic monitoring (λex/λem = 380/460 nm) .
  • Dose-Response Curves : 8-point dilution series (0.1–100 µM) to determine potency and selectivity .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Standardized Protocols : Reproduce assays under identical conditions (e.g., cell line, serum concentration) .
  • Orthogonal Assays : Validate hits using SPR (binding affinity) and cellular viability assays (MTT/XTT) to exclude false positives .
  • Meta-Analysis : Compare datasets with tools like Prism or R to identify outliers or assay-specific variability .

Advanced: Computational methods for predicting interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4HJO) to model binding modes of the fluorophenyl group in hydrophobic pockets .
  • MD Simulations : GROMACS-based simulations (50 ns) to assess stability of ligand-target complexes .
  • Free Energy Calculations : MM-PBSA to rank binding affinities of analogs .

Methodological: Strategies for improving solubility and bioavailability?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or glycoside groups at the acetamide nitrogen to enhance aqueous solubility .
  • Formulation : Use cyclodextrin complexes (e.g., HP-β-CD) or lipid nanoparticles for in vivo delivery .
  • LogP Optimization : Replace oxolan-2-ylmethyl with PEGylated moieties to reduce hydrophobicity .

Methodological: Validating target engagement in cellular models?

Methodological Answer:

  • CRISPR Knockout : Generate target gene-KO cell lines (e.g., using Cas9/sgRNA) to confirm on-target effects .
  • CETSA : Cellular Thermal Shift Assay to verify ligand-induced target stabilization .
  • siRNA Rescue : Transiently reintroduce target protein in KO models to restore compound activity .

Analytical: How to quantify trace impurities from synthesis?

Methodological Answer:

  • HPLC-MS/MS : Quantify residual solvents (e.g., DMF) and byproducts (e.g., de-fluorinated analogs) with LOD < 0.1% .
  • Pharmacopeial Standards : Follow USP/Ph. Eur. guidelines for impurity profiling (e.g., ICH Q3A/B) .

Translational: Translating in vitro findings to in vivo models?

Methodological Answer:

  • PK/PD Studies : Administer compound (10 mg/kg, IV/PO) in rodents to measure Cmax, t1/2, and AUC .
  • Xenograft Models : Test efficacy in EGFR-driven tumor models with biweekly tumor volume measurements .
  • Toxicology : Assess hepatotoxicity via ALT/AST levels and histopathology .

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